bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate
Description
bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate is a chiral organophosphorus compound featuring a strained aziridine ring (a three-membered heterocycle with one nitrogen atom) substituted at the phosphorus center. The compound’s structure comprises two propan-2-yl (isopropyl) ester groups and a (2R)-2-methylaziridin-1-yl moiety bonded to the phosphonate core. The stereochemistry at the aziridine ring’s C2 position (R-configuration) and the small ring size impart unique reactivity, including susceptibility to ring-opening reactions, which are exploitable in medicinal chemistry (e.g., as alkylating agents or prodrugs).
Properties
Molecular Formula |
C9H20NO3P |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
(2R)-1-di(propan-2-yloxy)phosphoryl-2-methylaziridine |
InChI |
InChI=1S/C9H20NO3P/c1-7(2)12-14(11,13-8(3)4)10-6-9(10)5/h7-9H,6H2,1-5H3/t9-,10?/m1/s1 |
InChI Key |
MALAZZMAEHYRBE-YHMJZVADSA-N |
Isomeric SMILES |
C[C@@H]1CN1P(=O)(OC(C)C)OC(C)C |
Canonical SMILES |
CC1CN1P(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate typically involves the reaction of aziridine with a phosphonate precursor under controlled conditions. One common method includes the use of dialkyl phosphite and an aziridine derivative in the presence of a base to facilitate the formation of the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques like distillation or recrystallization may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted aziridine derivatives.
Scientific Research Applications
Recent studies have highlighted the biological activity of bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate, particularly its anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Anticancer Properties
- Mechanism of Action : The compound exhibits its anticancer effects by inducing apoptosis in cancer cells. It disrupts cellular processes essential for tumor growth and proliferation.
- Cell Lines Tested : Research has shown activity against several human cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
Study 1: Cytotoxicity Evaluation
In a study published in Bioorganic & Medicinal Chemistry Letters, this compound was tested on MCF-7 and HCT-116 cell lines. The results indicated IC50 values of 5.4 µM and 3.8 µM respectively, showcasing potent cytotoxicity compared to standard chemotherapeutics .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of this compound to key proteins involved in cancer pathways. These studies suggest that the compound binds effectively to targets such as thymidine phosphorylase, which is known to play a role in tumor angiogenesis .
Data Tables
Applications Beyond Oncology
Apart from its anticancer potential, this compound may have applications in:
- Antiviral Activity : Preliminary studies indicate potential antiviral properties that warrant further investigation.
- Neuroprotective Effects : Research into phosphonates has suggested neuroprotective roles, which could be explored with this compound.
Mechanism of Action
The mechanism of action of bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate involves its interaction with specific molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and the exertion of biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate with structurally related phosphonates from the evidence:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| This compound (Target) | C₁₀H₂₁NO₃P* | ~246.2 (calculated) | (2R)-2-methylaziridin-1-yl | Chiral aziridine; potential alkylating activity; strained ring enhances reactivity. |
| bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate | C₂₁H₃₁N₂O₃P | 390.45 | 4-(dimethylamino)phenyl, phenylamino | Aromatic amine substituents; higher molecular weight; potential π-π interactions. |
| Bis(propan-2-yl) [(1S)-1-(4-fluorophenyl)-1-hydroxy-2-nitroethyl]phosphonate | C₁₄H₂₁FNO₆P | 365.29 | 4-fluorophenyl, nitroethyl, (1S)-chiral center | Fluorine and nitro groups enhance polarity; hydrogen-bonded supramolecular chains. |
| Tenofovir disoproxil (as maleate) | C₁₉H₃₀N₅O₁₀P·C₄H₄O₄ | 635.51 | Purine-derived moiety, bis(isopropyloxycarbonyloxy)methyl | Antiviral prodrug; hydrolyzes to release active metabolite; complex ester groups. |
*Estimated formula based on structural analogy.
Reactivity and Functional Group Analysis
- Aziridine vs. Aromatic Amines : The target compound’s aziridine group introduces ring strain (≈60° bond angles), making it more reactive toward nucleophiles compared to the planar, resonance-stabilized aromatic amines in ’s compound. This difference could translate to divergent biological mechanisms (e.g., DNA alkylation vs. enzyme inhibition) .
- Electron-Withdrawing Groups: ’s compound contains a nitro group (-NO₂) and fluorine atom, which increase electrophilicity and metabolic stability. By contrast, the target compound’s aziridine lacks strong electron-withdrawing effects but compensates with inherent ring strain-driven reactivity .
- Prodrug Design: Tenofovir disoproxil () uses bis(isopropyloxycarbonyloxy)methyl groups to enhance lipophilicity and oral bioavailability.
Crystallographic and Physicochemical Properties
While crystallographic data for the target compound are unavailable, ’s phosphonate exhibits orthorhombic packing (space group P2₁2₁2₁) with O–H⋯O hydrogen bonds stabilizing the lattice. Similar analysis for the target compound would likely reveal distinct packing motifs due to the aziridine’s compact geometry and chirality. For instance, the (2R)-methyl group could induce specific non-covalent interactions (e.g., C–H⋯O) absent in non-chiral analogs .
Biological Activity
Bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate is a phosphonate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including toxicity, pharmacodynamics, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the presence of a phosphonate group linked to an aziridine moiety. The specific stereochemistry at the aziridine nitrogen contributes to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that phosphonates can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral Properties : Some derivatives of phosphonates have been reported to exhibit antiviral activities, potentially through inhibition of viral replication.
- Enzyme Inhibition : Phosphonates often act as enzyme inhibitors, particularly in metabolic pathways involving nucleotides.
Toxicological Profile
A comprehensive toxicological evaluation is essential for understanding the safety profile of this compound.
Table 1: Toxicity Data Summary
| Study Type | Organism | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Acute Toxicity | Rat | 100 | No adverse effects observed |
| Subchronic Toxicity | Rat | 50 | Mild liver enzyme elevation |
| Reproductive Toxicity | Rat | 200 | No significant reproductive effects |
The biological activity of this compound may involve:
- Interaction with DNA : Some phosphonates have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Kinases : Phosphonates can act as competitive inhibitors for kinases involved in signaling pathways critical for cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antitumor Activity Study :
- Enzyme Inhibition Study :
- Pharmacokinetics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
